molecular formula C35H36BrNO2 B12730853 (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide CAS No. 137638-86-9

(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide

Cat. No.: B12730853
CAS No.: 137638-86-9
M. Wt: 582.6 g/mol
InChI Key: CWGBETZBOUTXKL-UHFFFAOYSA-N
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Description

(10-benzyl-1,13-dimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the benzyl and dimethyl groups: These groups are typically added through alkylation reactions, using reagents such as benzyl chloride and methyl iodide.

    Esterification: The final step involves the esterification of the tricyclic core with 2,2-diphenylacetic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the alkylation and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and diphenylacetate moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its tricyclic structure is similar to that of several known bioactive molecules, suggesting that it may have interesting biological activities.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may have activity against certain types of cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure makes it a valuable component in the design of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is thought that the compound may interfere with cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) acetate
  • (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylpropionate

Uniqueness

What sets (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide apart from similar compounds is its specific combination of functional groups and its hydrobromide salt form. These features confer unique chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

CAS No.

137638-86-9

Molecular Formula

C35H36BrNO2

Molecular Weight

582.6 g/mol

IUPAC Name

(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide

InChI

InChI=1S/C35H35NO2.BrH/c1-25-32-22-29-18-19-30(23-31(29)35(25,2)20-21-36(32)24-26-12-6-3-7-13-26)38-34(37)33(27-14-8-4-9-15-27)28-16-10-5-11-17-28;/h3-19,23,25,32-33H,20-22,24H2,1-2H3;1H

InChI Key

CWGBETZBOUTXKL-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4=CC=CC=C4)C)C=C(C=C3)OC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6.Br

Origin of Product

United States

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